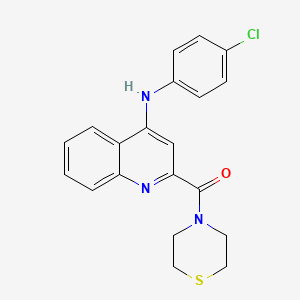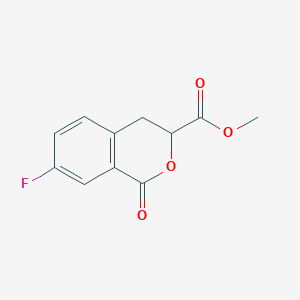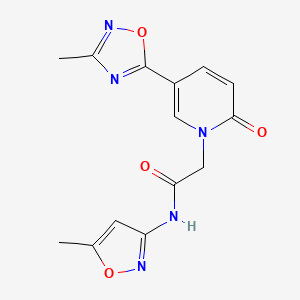
9,9-Diallylfluorene
Übersicht
Beschreibung
9,9-Diallylfluorene: is an organic compound belonging to the fluorene family, characterized by the presence of two allyl groups attached to the 9th carbon of the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 9,9-Diallylfluorene typically involves the alkylation of fluorene with allyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: Fluorene and allyl bromide.
Reagents: Sodium hydroxide (NaOH) as the base.
Solvent: Anhydrous dimethylformamide (DMF).
Reaction Conditions: Reflux at elevated temperatures.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
9,9-Diallylfluorene undergoes various chemical reactions, including:
Cyclopolymerization: Catalyzed by nickel or palladium complexes, leading to the formation of polymers with five- and six-membered rings.
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or alcohols.
Substitution: The allyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Cyclopolymerization: Nickel-diimine or palladium-diimine complexes as catalysts, toluene as the solvent, and modified methylaluminoxane (MMAO) as the co-catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium azide (NaN3).
Major Products:
Cyclopolymerization: Polymers with controlled stereochemistry and ring structures.
Oxidation: Epoxides or alcohols derived from the allyl groups.
Substitution: Halogenated or azido-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
9,9-Diallylfluorene is used as a monomer in the synthesis of polymers with unique structural properties. These polymers have applications in the development of advanced materials, including optoelectronic devices and sensors .
Biology and Medicine:
While direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as building blocks for biologically active compounds.
Industry:
In the industrial sector, this compound is used in the production of high-performance polymers and resins. These materials are employed in coatings, adhesives, and composite materials due to their excellent mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of 9,9-Diallylfluorene in polymerization reactions involves the coordination of the allyl groups to the metal center of the catalyst (nickel or palladium). This coordination facilitates the insertion of the monomer into the growing polymer chain, leading to the formation of cyclic structures. The stereochemistry of the resulting polymer is controlled by the nature of the catalyst and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
9,9-Bis(4-hydroxyphenyl)fluorene: Used in the synthesis of aromatic poly(ether ketone)s.
9,9-Diallylfluorene Derivatives: Such as spirofluorene derivatives, synthesized via ring-closing metathesis.
Uniqueness:
This compound is unique due to its ability to undergo cyclopolymerization, leading to polymers with well-defined ring structures and stereochemistry. This property distinguishes it from other fluorene derivatives, which may not exhibit the same level of control in polymerization reactions .
Eigenschaften
IUPAC Name |
9,9-bis(prop-2-enyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHFQGZMRVBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Q1: What makes the polymerization of 9,9-Diallylfluorene unique?
A1: this compound can be polymerized through several pathways, offering interesting possibilities for controlling the polymer structure. Studies show it can undergo both 1,2-insertion and cyclization insertion during polymerization with ethylene or propylene using zirconocene catalysts []. Interestingly, the type of catalyst used significantly impacts the polymerization pathway. For instance, bridged zirconocene catalysts, particularly those known for syndioselective polymerization, exhibited higher reactivity with this compound compared to non-bridged catalysts []. Additionally, research indicates that this compound can undergo cyclopolymerization in the presence of nickel complexes, forming a mixture of five and six-membered rings within the polymer backbone []. This ability to form different ring sizes during polymerization offers a unique route to control the final polymer's properties.
Q2: How does the incorporation of this compound affect the properties of polymers?
A2: Incorporating this compound into polymers, such as polyethylene and polypropylene, introduces fluorene units into the side chains []. This modification can significantly influence the polymer's physical and optical properties. For example, propylene-based copolymers incorporating this compound units exhibit characteristic fluorescence properties attributed to the fluorene moiety []. These findings suggest potential applications in materials requiring specific optical properties, such as light-emitting materials. Additionally, the introduction of spiro-fluorene units, derived from this compound, into oligo(fluorene-co-bithiophene)s led to a substantial increase in both glass transition temperature (Tg) and clearing point temperature (Tc) without significantly altering the oligomers' photophysical properties []. These enhancements in thermal properties are crucial for developing liquid crystalline conjugated polymers with improved stability and processability.
Q3: How does the molecular structure of this compound impact its reactivity?
A3: The presence of two allyl groups in this compound makes it a versatile building block. These allyl groups can participate in various reactions, including polymerization and cyclization. For instance, research has shown that during the synthesis of spiro-fluorenes, this compound undergoes tandem radical-addition reactions with perfluorobutyl iodide in the presence of a radical initiator []. This reaction highlights the reactivity of the allyl groups towards radical species. Furthermore, the stereochemistry of the products resulting from these reactions can be influenced by the reaction conditions and the choice of catalyst.
Q4: What analytical techniques are crucial for studying this compound and its derivatives?
A4: A range of analytical techniques proves essential for studying this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure and purity of synthesized compounds. Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecules, aiding in characterizing polymerization products and studying structural changes upon treatments like thermal annealing [, ]. Furthermore, techniques like Atomic Force Microscopy (AFM) can be employed to visualize the morphology of thin films, providing insights into the aggregation behavior of polymers containing this compound units [, ]. Additionally, UV-vis and photoluminescence spectroscopy are crucial for investigating the optical properties of this compound-containing polymers, particularly their absorption and emission characteristics [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)
![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)


![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)

![4-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)


![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)
![N'-[(4-fluorophenyl)methyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2720602.png)
